molecular formula C20H14N2O3 B13146018 [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid CAS No. 112734-39-1

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid

Katalognummer: B13146018
CAS-Nummer: 112734-39-1
Molekulargewicht: 330.3 g/mol
InChI-Schlüssel: JXHNNEZYILNGEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid is a phenoxyacetic acid derivative featuring a 1,10-phenanthroline substituent. Its physicochemical properties, such as solubility and spectral characteristics, can be inferred to differ from simpler derivatives due to the bulky, planar phenanthroline group.

Eigenschaften

CAS-Nummer

112734-39-1

Molekularformel

C20H14N2O3

Molekulargewicht

330.3 g/mol

IUPAC-Name

2-[4-(1,10-phenanthrolin-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C20H14N2O3/c23-18(24)12-25-15-6-3-13(4-7-15)16-9-11-22-20-17(16)8-5-14-2-1-10-21-19(14)20/h1-11H,12H2,(H,23,24)

InChI-Schlüssel

JXHNNEZYILNGEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)OCC(=O)O)N=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid typically involves the reaction of 4-bromophenoxyacetic acid with 1,10-phenanthroline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the coupling reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthroline moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the phenoxyacetic acid .

Wirkmechanismus

The mechanism of action of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid primarily involves its ability to chelate metal ions. This chelation can affect various molecular targets and pathways, including:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Phenanthroline vs. Benzimidazole/Azo/Thiazole Substituents Phenanthroline: The 1,10-phenanthroline group enables strong metal coordination (e.g., with transition metals like Fe²⁺ or Cu²⁺), which is absent in derivatives like [4-(benzimidazole-sulfonyl)phenoxy]acetic acids () or 4-(phenylazo)phenoxy acetic acids (). This property may enhance applications in catalysis or chelation therapy . Azo Groups: 4-(Phenylazo)phenoxy acetic acids () are UV-VIS active, suggesting utility in photodynamic therapy or sensors, whereas phenanthroline derivatives may fluoresce under specific conditions .

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid 1,10-Phenanthrolin-4-yl C₂₀H₁₄N₂O₃ 330.34 Chelating, low solubility (inferred)
[4-(3-Phenyl-1H-pyrazol-5-yl)phenoxy]acetic acid 3-Phenylpyrazole C₁₇H₁₄N₂O₃ 294.31 Synthesized via hydrazine reaction
4-Formylphenoxyacetic acid () Formyl C₉H₇O₄ 179.15 UV-active, aldehyde reactivity
2-(4-(2-Aminothiazole)phenoxy)acetic acid () Aminothiazole C₁₁H₁₁N₂O₃S 251.28 Hypolipidemic activity

Research Findings and Data Tables

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Benzimidazole-sulfonyl Derivatives S=O stretch: 1150–1250 Aromatic H: 6.92–8.18
Pyrazole Derivatives N-H stretch: ~3200 Pyrazole H: ~6.5–7.5
Phenanthroline Derivative (Inferred) C=N stretch: ~1600 Phenanthroline H: ~8.5–9.5 N/A

Biologische Aktivität

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action, highlighting its significance in various therapeutic applications.

Synthesis and Characterization

The synthesis of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid typically involves the reaction of phenoxyacetic acid derivatives with 1,10-phenanthroline. The resulting compound has been characterized using techniques such as NMR spectroscopy and crystallography, confirming its structural integrity and purity.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and annexin V staining assays .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism and progression:

  • Aromatase Inhibition : Studies indicate that [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid acts as a moderate inhibitor of aromatase, an enzyme involved in estrogen biosynthesis. The inhibition constant (IC50) was reported at approximately 25 µM .
  • Kinase Activity : Preliminary data suggest that this compound may inhibit certain kinases associated with tumor growth and survival pathways. For instance, it has shown potential as an inhibitor of DYRK1A with an IC50 value around 30 µM .

Antimicrobial Activity

In addition to anticancer properties, [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid has exhibited antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL

These findings suggest that the compound may have therapeutic potential in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have highlighted the biological efficacy of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid:

  • Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Mechanistic studies revealed increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • In Vivo Efficacy : In animal models of cancer, administration of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid resulted in reduced tumor growth rates and improved survival outcomes compared to control groups receiving placebo treatments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.